O-Acetyl-N-methylhydroxylamine Hydrochloride
Overview
Description
O-Acetyl-N-methylhydroxylamine Hydrochloride is a chemical compound with the molecular formula C3H7NO2·HCl and a molecular weight of 125.55 . It is a solid at 20 degrees Celsius .
Molecular Structure Analysis
The molecular structure of this compound consists of three carbon atoms, seven hydrogen atoms, one nitrogen atom, two oxygen atoms, and one chlorine atom .Physical And Chemical Properties Analysis
This compound is a solid at 20 degrees Celsius . It should be stored at a temperature between 0-10°C and under inert gas . It is sensitive to moisture and heat .Scientific Research Applications
Metabolism of Aromatic Amines : O-Acetyl-N-methylhydroxylamine Hydrochloride plays a role in the metabolism of aromatic amines, specifically in reactions involving N-acetylation and O-acetylation. This is significant in the study of carcinogenic processes initiated by N-substituted aryl compounds (Land et al., 1989).
Determination of Carbonyl-Containing Compounds : This compound is utilized in the determination of various carbonyl-containing compounds, highlighting its role in analytical chemistry. It is used in diverse contexts, including the detection of compounds in water, blood, and air (Cancilla & Que Hee, 1992).
High-Performance Liquid Chromatography (HPLC) Analysis : The substance is used in HPLC methods for precise analytical determination. This indicates its significance in analytical methodologies and pharmaceutical quality control (Qiu Jin, 2008).
Study of Cholinergic and Adrenergic Drugs : It has been involved in research related to the effects of cholinergic and adrenergic drugs on the human body, contributing to our understanding of pharmacological impacts on various organs (Myerson & Thau, 1937).
Synthesis of Derivatives in Organic Chemistry : This compound is used in the synthesis of various derivatives in organic chemistry, demonstrating its utility in chemical synthesis and modification processes (Katoh et al., 2008).
Enzyme Activity Studies : It is significant in studies of enzyme activity, such as in the investigation of acetyl coenzyme A: Alkylhydroxylamine N-acetyltransferase in bacteria, furthering our understanding of biochemical pathways (Kusters & Diekmann, 1984).
properties
IUPAC Name |
methylamino acetate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO2.ClH/c1-3(5)6-4-2;/h4H,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTMICKVBCKWFHL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)ONC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60546439 | |
Record name | 1-[(Methylamino)oxy]ethan-1-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60546439 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
19689-95-3 | |
Record name | 1-[(Methylamino)oxy]ethan-1-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60546439 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.